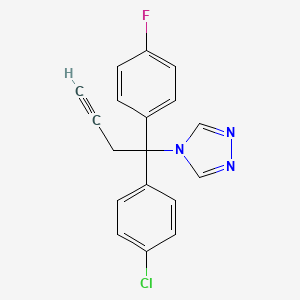
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Alkyne Intermediate: Starting with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde, perform a Sonogashira coupling reaction with an appropriate alkyne to form the but-3-yn-1-yl intermediate.
Cyclization: The alkyne intermediate undergoes cyclization with hydrazine or its derivatives to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or triazole moieties.
Reduction: Reduction reactions could target the aromatic rings or the alkyne group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antifungal agents, or anticancer compounds.
Medicine
Pharmaceutical applications might include the development of new drugs targeting specific enzymes or receptors, leveraging the triazole moiety’s ability to interact with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In biological systems, the compound might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to form strong interactions with metal ions and biological macromolecules, which could be key to its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal and anticancer properties.
Fluconazole: A well-known antifungal drug that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Uniqueness
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which could enhance its biological activity and specificity compared to other triazole derivatives.
Propriétés
Numéro CAS |
88557-58-8 |
|---|---|
Formule moléculaire |
C18H13ClFN3 |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
4-[1-(4-chlorophenyl)-1-(4-fluorophenyl)but-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H13ClFN3/c1-2-11-18(23-12-21-22-13-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2 |
Clé InChI |
VSCZOQPOPOOAFZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)N3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


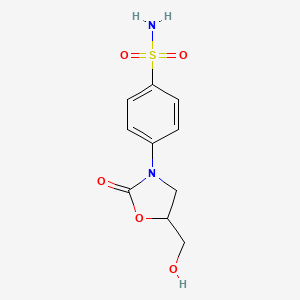
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
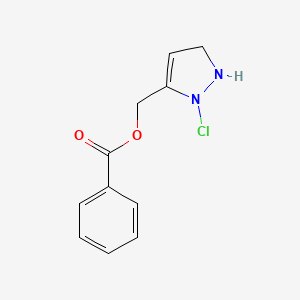
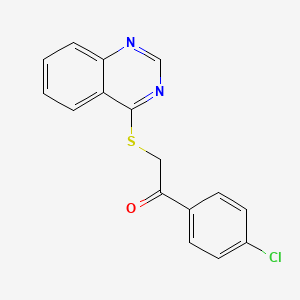
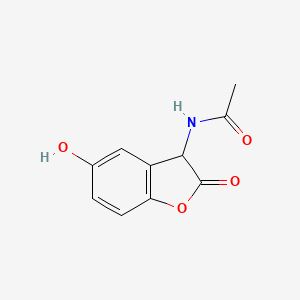
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
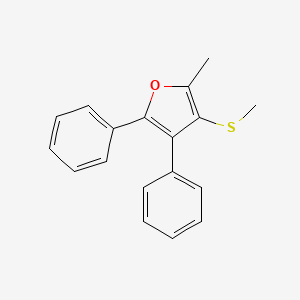

![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
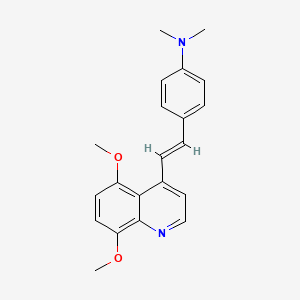
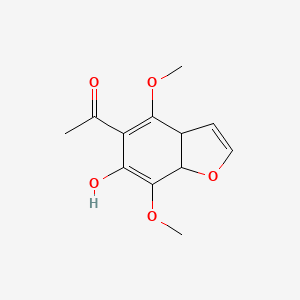
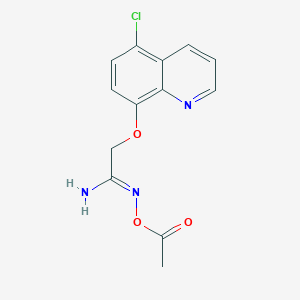
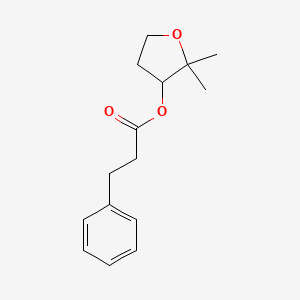
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
